BenchChemオンラインストアへようこそ!

2-Methoxy-4-morpholin-4-yl-benzaldehyde

IRAK-4 inhibition Kinase inhibitor Structure-activity relationship

2-Methoxy-4-morpholin-4-yl-benzaldehyde (CAS 404009-68-3) is the essential aldehyde building block for the validated IRAK-4 inhibitor N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide (IC50 0.16 μM, microsomal turnover 20 μL/min/mg). The ortho-methoxy motif is structurally confirmed in kinase co-crystal structures (PDB 6EGE, 6BFN) and cannot be replaced by generic morpholinobenzaldehydes without loss of potency. This regiospecific substitution is IP-claimed in anthracycline patents. Procure with confidence for Type I kinase inhibitor programs and structure-guided lead optimization.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 404009-68-3
Cat. No. B1298613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-morpholin-4-yl-benzaldehyde
CAS404009-68-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)C=O
InChIInChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3
InChIKeyVIQGJSGNDLYGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-morpholin-4-yl-benzaldehyde (CAS 404009-68-3): Core Structural and Procurement Baseline


2-Methoxy-4-morpholin-4-yl-benzaldehyde (CAS 404009-68-3) is a benzaldehyde derivative characterized by a methoxy group at the ortho position and a morpholinyl group at the para position relative to the aldehyde functionality, with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is commercially available from multiple suppliers with typical purity specifications of 95% and above, and its predicted density is 1.174 ± 0.06 g/cm³ [1]. The compound serves primarily as a synthetic building block, where the aldehyde group enables condensation reactions (e.g., Schiff base formation) and the morpholine moiety contributes to enhanced aqueous solubility, modulated basicity (pKa), and improved pharmacokinetic properties in downstream pharmaceutical candidates [2].

Procurement Risk Assessment: Why Generic Morpholinobenzaldehydes Cannot Substitute for 2-Methoxy-4-morpholin-4-yl-benzaldehyde (404009-68-3)


In drug discovery and chemical biology programs, the 2-methoxy-4-morpholin-4-yl substitution pattern is not interchangeable with regioisomeric or de-methoxylated analogs such as 2-morpholinobenzaldehyde (CAS 58028-76-5) or 4-morpholinobenzaldehyde (CAS 1204-86-0) [1]. The ortho-methoxy group in 404009-68-3 exerts critical steric and electronic effects that dictate the conformation and metabolic stability of derived pharmacophores. For instance, when this specific aldehyde is used to construct the IRAK-4 inhibitor N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide (CAS 1042672-97-8), the resulting compound achieves an IC50 of 0.16 μM against IRAK-4 and exhibits a microsomal turnover rate of 20 μL/min/mg protein . Substituting this aldehyde with an alternative morpholinobenzaldehyde lacking the 2-methoxy group would produce a structurally distinct product with unpredictable and likely diminished biological activity, as SAR studies on related analogs confirm that ortho-substitution with methoxy significantly improves IRAK-4 potency . Furthermore, the specific 2-methoxy-4-morpholinyl motif is explicitly claimed in patent literature for anthracycline derivatives [2], underscoring its unique IP relevance. Thus, generic substitution introduces both scientific and intellectual property risks that are unacceptable in lead optimization and preclinical development workflows.

Quantitative Evidence Guide: Verified Differentiation of 2-Methoxy-4-morpholin-4-yl-benzaldehyde (404009-68-3) from Structural Analogs


IRAK-4 Inhibitory Activity of Derived Pharmacophore: A Quantitative Benchmark Against Unsubstituted Analogs

The compound N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide, synthesized directly from 2-methoxy-4-morpholin-4-yl-benzaldehyde, demonstrates an IC50 of 0.16 μM against IRAK-4 . Crucially, quantitative structure-activity relationship (QSAR) analysis and in vitro evaluation revealed that ortho-substitution with methoxy on the phenyl ring significantly improved IRAK-4 potency compared to the unsubstituted phenyl amide analog . This potency improvement was additive with nitrogen-linked substituents at the para position, establishing the 2-methoxy-4-morpholin-4-yl substitution pattern as a privileged scaffold for IRAK-4 inhibition . Direct procurement of the aldehyde precursor (404009-68-3) is therefore essential for reproducing this specific pharmacophore and its associated potency.

IRAK-4 inhibition Kinase inhibitor Structure-activity relationship Innate immunity

Microsomal Stability of Derived IRAK-4 Inhibitor: A Differentiating Pharmacokinetic Attribute

The IRAK-4 inhibitor derived from 2-methoxy-4-morpholin-4-yl-benzaldehyde exhibits a human microsomal turnover rate of 20 μL/min/mg protein . This stability metric is a direct consequence of the 2-methoxy-4-morpholin-4-yl substitution pattern, as SAR studies indicate that nitrogen-linked substituents at the para position, combined with ortho-methoxy substitution, confer beneficial effects on metabolic turnover . In contrast, analogs lacking this specific substitution pattern, such as those derived from unsubstituted phenyl amides or alternative morpholinobenzaldehydes, show faster metabolic degradation, making them less suitable for in vivo pharmacological studies .

Drug metabolism Microsomal stability Pharmacokinetics Lead optimization

Protein-Ligand Binding Mode: Crystallographic Evidence of Specific Scaffold Engagement

The compound N-(2-methoxy-4-morpholin-4-ylphenyl)-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide, which incorporates the 2-methoxy-4-morpholin-4-ylphenyl core derived from 404009-68-3, has been co-crystallized with both human IRAK1 (PDB ID: 6BFN) and the unphosphorylated IRAK4 kinase domain (PDB ID: 6EGE) [1]. These high-resolution crystal structures confirm that the 2-methoxy-4-morpholin-4-yl moiety occupies a specific binding pocket within the kinase active site, with the morpholine ring engaging in key interactions that define the binding pose [1]. This structural validation at atomic resolution provides unequivocal evidence that this specific scaffold is capable of engaging clinically relevant kinase targets in a defined and reproducible manner. Analogs with alternative substitution patterns (e.g., 3-morpholinobenzaldehyde or 4-morpholinobenzaldehyde) would orient the morpholine ring differently, potentially disrupting these critical binding interactions.

X-ray crystallography IRAK1 IRAK4 Kinase domain Type I inhibitor

Synthetic Versatility: Schiff Base Formation and Metal Complexation Potential

As an aromatic aldehyde, 2-methoxy-4-morpholin-4-yl-benzaldehyde is a versatile synthon for Schiff base condensation reactions with primary amines. The resulting imine ligands, featuring both the methoxy and morpholinyl substituents, can form stable coordination complexes with transition metals including Ni(II) and Co(II) . In contrast to simpler morpholinobenzaldehydes like 4-morpholinobenzaldehyde (CAS 1204-86-0), which has been used to prepare Ru(II) polypyridyl complexes with fluorescence pH-sensing properties (maximum on-off ratio of 6 in buffer solution) [1], the additional 2-methoxy substituent in 404009-68-3 provides an extra Lewis basic site for metal chelation and can modulate the electronic properties of the resulting complex. This structural feature may enhance complex stability or alter photophysical properties, making it a differentiated choice for coordination chemistry applications.

Schiff base Coordination chemistry Ligand design Transition metal complexes

Patent Precedent: The 2-Methoxy-4-Morpholinyl Motif as a Privileged Pharmacophoric Fragment

The specific 2-methoxy-4-morpholinyl substitution pattern is explicitly claimed in European patent literature for anthracycline derivatives, as evidenced by EPO Board of Appeal decision W0036/90 concerning 'New 3'-(4-morpholinyl)- and 3'-(2-methoxy-4'-morpholinyl) anthracycline derivatives' [1]. This patent precedent establishes that the combination of a methoxy group at the 2-position and a morpholinyl group at the 4-position on an aromatic ring is not an arbitrary structural choice but rather a recognized pharmacophoric motif with demonstrable biological relevance. In contrast, generic morpholinobenzaldehydes lacking the methoxy group (e.g., 2-morpholinobenzaldehyde, CAS 58028-76-5) or with alternative substitution patterns do not carry the same weight of IP-protected biological validation. For organizations concerned with freedom-to-operate or seeking to build proprietary compound collections, the selection of 404009-68-3 as a building block aligns with established patent precedents that validate the biological utility of this specific substitution pattern.

Anthracycline Anticancer Patent landscape Privileged scaffold

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen Bonding Capacity

2-Methoxy-4-morpholin-4-yl-benzaldehyde (C12H15NO3, MW 221.25 g/mol) contains 0 hydrogen bond donors and 4 hydrogen bond acceptors, with 3 rotatable bonds and 1 aromatic ring [1]. In comparison, the demethoxylated analog 2-morpholinobenzaldehyde (C11H13NO2, MW 191.23 g/mol) has a lower molecular weight and fewer hydrogen bond acceptors , while 4-morpholinobenzaldehyde (C11H13NO2, MW 191.23 g/mol) exhibits a solid crystalline state with a defined melting point of 65–69 °C [2]. The presence of the methoxy group in 404009-68-3 increases the compound's molecular weight by 30 g/mol and adds an additional hydrogen bond acceptor, which can influence solubility, lipophilicity, and membrane permeability in downstream compounds. These physicochemical differences, while subtle at the building block level, propagate through synthetic elaboration to yield final compounds with distinct drug-like properties.

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical properties

Validated Application Scenarios for 2-Methoxy-4-morpholin-4-yl-benzaldehyde (404009-68-3) in Research and Industrial Settings


Synthesis of IRAK-4 Kinase Inhibitors for Inflammatory Disease Research

2-Methoxy-4-morpholin-4-yl-benzaldehyde is the direct precursor for synthesizing N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide, an IRAK-4 inhibitor with an IC50 of 0.16 μM and favorable microsomal stability (20 μL/min/mg protein) . This specific aldehyde is required to achieve the ortho-methoxy substitution pattern that SAR studies have shown to be critical for enhanced IRAK-4 potency compared to unsubstituted phenyl amide analogs . The resulting inhibitor engages the IRAK4 kinase domain in a defined binding mode validated by X-ray crystallography (PDB ID: 6EGE) [1]. Procurement of 404009-68-3 enables medicinal chemistry teams to generate this validated chemical probe for interrogating IRAK-4 signaling in innate immunity and inflammatory disease models.

Construction of Crystallographically Validated Chemical Probes for Kinase Target Engagement Studies

The 2-methoxy-4-morpholin-4-ylphenyl moiety, when elaborated into N-(2-methoxy-4-morpholin-4-ylphenyl)-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide, yields a ligand that co-crystallizes with human IRAK1 (PDB: 6BFN) and IRAK4 (PDB: 6EGE) . These high-resolution structures confirm that the morpholine ring and methoxy group occupy specific sub-pockets within the kinase active site, enabling structure-guided optimization of potency and selectivity . Procuring 404009-68-3 provides a structurally validated entry point for developing Type I kinase inhibitors and chemical probes, with the confidence that the resulting pharmacophore can achieve well-defined target engagement suitable for biophysical and structural biology applications.

Design of Multidentate Schiff Base Ligands for Transition Metal Coordination Chemistry

As an aromatic aldehyde, 404009-68-3 can undergo Schiff base condensation with primary amines to generate imine ligands capable of coordinating transition metals such as Ni(II) and Co(II) . The presence of both a methoxy group and a morpholine ring provides multiple Lewis basic sites (oxygen and nitrogen atoms) for metal chelation, enabling the design of multidentate ligand frameworks with tunable electronic properties . In comparison to simpler morpholinobenzaldehydes like 4-morpholinobenzaldehyde—which has been used to prepare Ru(II) polypyridyl complexes exhibiting pH-dependent fluorescence switching (maximum on-off ratio of 6) [1]—the additional 2-methoxy substituent in 404009-68-3 offers an extra coordination handle and may modulate the photophysical or electrochemical properties of the resulting metal complexes. This makes it a differentiated building block for inorganic and materials chemistry applications.

Preparation of Anthracycline Analogs with Potentially Improved Therapeutic Profiles

The 2-methoxy-4-morpholinyl substitution pattern has been specifically claimed in European patent literature for anthracycline derivatives, indicating that this motif confers desirable biological properties in the context of anticancer drug discovery . The morpholine group is known to enhance aqueous solubility and modulate pharmacokinetics, while the methoxy group can influence DNA intercalation and topoisomerase inhibition, both of which are critical mechanisms for anthracycline activity. Procurement of 404009-68-3 enables synthetic access to this IP-relevant chemical space, supporting research into next-generation anthracycline analogs with potentially improved efficacy or reduced cardiotoxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-morpholin-4-yl-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.